N-Ethyl-3-(4-pyridyl)aniline
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Overview
Description
“N-Ethyl-3-(4-pyridyl)aniline” is a chemical compound with the molecular formula C13H14N2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-3-(4-pyridyl)aniline” is characterized by a pyridine ring attached to an aniline group via an ethyl bridge . The InChI code for this compound is 1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3 .
Physical And Chemical Properties Analysis
“N-Ethyl-3-(4-pyridyl)aniline” is a solid at room temperature . It has a molecular weight of 198.27 . The compound should be stored in a refrigerator .
Scientific Research Applications
2. Organic Binary Solids for NLO Applications Research has been conducted on binary adducts between N-Ethyl-3-(4-pyridyl)aniline and other compounds to explore their application in nonlinear optics (NLO). These adducts are characterized by their melting points and absorption spectra, with a focus on understanding the factors influencing polar crystal formation (Draguta et al., 2015).
3. Corrosion Inhibition Studies N-Ethyl-3-(4-pyridyl)aniline derivatives have been synthesized for examining their role as corrosion inhibitors on mild steel in acidic environments. These studies involve various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, providing insights into the effectiveness of such compounds in corrosion inhibition (Daoud et al., 2014).
4. Knorr's Pyrrole Synthesis N-Ethyl-3-(4-pyridyl)aniline has been used in variants of Knorr's pyrrole synthesis, an important reaction in organic chemistry. This research focuses on the reaction of ethyl 3-bromopyruvate with substituted anilines, shedding light on the unique aspects of this synthesis method (Zhang et al., 2010).
5. Polymerization Catalyst Studies The compound has been incorporated into studies involving iron(II) bis(imino)pyridyl complexes. These complexes, with substituted aniline groups, have been analyzed for their catalytic activity in ethylene polymerization, demonstrating the impact of steric and electronic effects on polymer properties (Guo et al., 2010).
Safety and Hazards
“N-Ethyl-3-(4-pyridyl)aniline” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
N-Ethyl-3-(4-pyridyl)aniline is a chemical compound with the CAS Number: 66375-90-4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that aniline derivatives can undergo n-difluoromethylation . In this process, a difluorocarbene source, such as ethyl bromodifluoroacetate, is used in the presence of a base . This reaction system is notable for its operational simplicity and environmental friendliness .
Biochemical Pathways
Aniline derivatives are often used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents .
properties
IUPAC Name |
N-ethyl-3-pyridin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSMICOBTGUPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(4-pyridyl)aniline |
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